molecular formula C22H19ClN6S B286769 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286769
M. Wt: 434.9 g/mol
InChI Key: QPRISVQASMBBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CBMT) is a chemical compound that belongs to the family of triazolo-thiadiazole derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The exact mechanism of action of 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exert its pharmacological effects by modulating the activity of various molecular targets, such as enzymes, ion channels, and receptors. For example, 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit a wide range of biochemical and physiological effects. For example, 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been demonstrated to inhibit the growth of various cancer cell lines, such as human breast cancer cells and human hepatocellular carcinoma cells.

Advantages and Limitations for Lab Experiments

3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. However, 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has some limitations. For example, its mechanism of action is not fully understood, and its pharmacokinetic properties have not been extensively studied.

Future Directions

There are several future directions for the research on 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate the structure-activity relationship (SAR) of 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives to identify more potent and selective compounds. Another direction is to study the pharmacokinetic properties of 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole to optimize its dosing regimen and improve its efficacy. Additionally, the potential applications of 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, could also be explored.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation reaction between 4-chlorobenzyl hydrazine and ethyl acetoacetate, followed by the addition of 1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid hydrazide and potassium thiocyanate. The reaction mixture is then refluxed in ethanol to obtain the final product. The purity of 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be improved by recrystallization from ethanol.

Scientific Research Applications

3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, antitumor, and antimicrobial properties. 3-(4-chlorobenzyl)-6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, epilepsy, and Alzheimer's disease.

properties

Molecular Formula

C22H19ClN6S

Molecular Weight

434.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[1-(2-ethylphenyl)-5-methylpyrazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H19ClN6S/c1-3-16-6-4-5-7-19(16)28-14(2)18(13-24-28)21-27-29-20(25-26-22(29)30-21)12-15-8-10-17(23)11-9-15/h4-11,13H,3,12H2,1-2H3

InChI Key

QPRISVQASMBBDM-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C3=NN4C(=NN=C4S3)CC5=CC=C(C=C5)Cl)C

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C3=NN4C(=NN=C4S3)CC5=CC=C(C=C5)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.